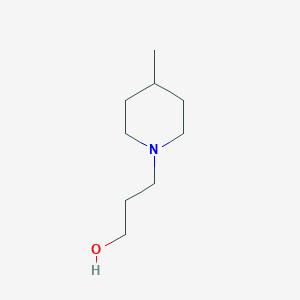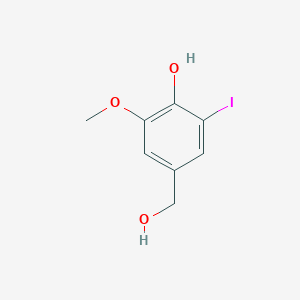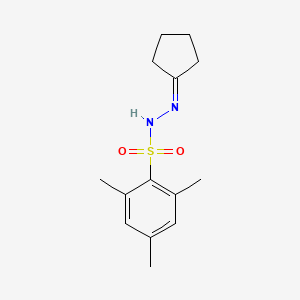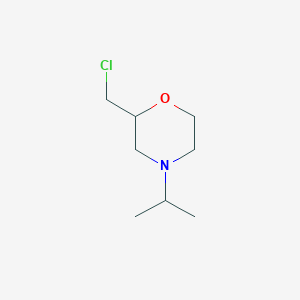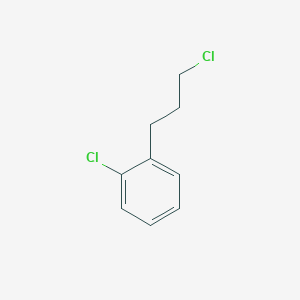
1-Chloro-2-(3-chloropropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Chloro-2-(3-chloropropyl)benzene” is a chemical compound with the molecular formula C9H11Cl . It is also known as o-Chloropropylbenzene .
Synthesis Analysis
The synthesis of “1-Chloro-2-(3-chloropropyl)benzene” could potentially involve a multistep process. One possible method could be the Friedel-Crafts alkylation, which involves treating benzene with a chloroalkane in the presence of a catalyst . Another method could involve treating 1-chloro-3-(tert-butyldimethylsilyloxy)propylbenzene with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature .Molecular Structure Analysis
The molecular structure of “1-Chloro-2-(3-chloropropyl)benzene” consists of a benzene ring with a chloropropyl group attached . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzene, the base molecule of “1-Chloro-2-(3-chloropropyl)benzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-2-(3-chloropropyl)benzene” is 154.637 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found on ChemSpider .科学的研究の応用
Organometallic Chemistry : Yus, Ramón, and Gómez (2002) explored the reactivity of chloro-(2-chloroethyl)benzenes and related compounds, which include 4-chloro-(3-chloropropyl)benzene, in the synthesis of diols. These processes are significant in organometallic chemistry, demonstrating the compound's potential as a reagent in creating complex organic structures (Yus, Ramón, & Gómez, 2002).
Catalysis and Organic Synthesis : Mbuvi and Woo (2009) used chloro(tetraphenylporphyrinato)iron as a catalyst for reactions involving para-substituted methyl 2-phenyldiazoacetates and substituted benzenes. This research highlights the role of chloro-substituted benzene compounds in facilitating critical reactions in organic synthesis (Mbuvi & Woo, 2009).
Material Science and Polymer Chemistry : Research by Kim and Lee (2001) on the synthesis of hydroxy-substituted polyenaminonitrile, using chloro-substituted benzene derivatives, demonstrates its application in developing precursor polymers for aromatic polybenzoxazole, a material with significant industrial and material science applications (Kim & Lee, 2001).
Environmental Chemistry : The study of the dehydrochlorination of various chloropropanes by Pistarino et al. (2001) involved the use of compounds similar to 1-Chloro-2-(3-chloropropyl)benzene. This research is crucial in understanding the environmental and catalytic behavior of chlorinated hydrocarbons (Pistarino et al., 2001).
Pharmaceutical Chemistry : Chlorimipraminium picrate research by Jasinski et al. (2010) involves structural studies of chloro-substituted compounds, which are essential in the development of pharmaceuticals and understanding their molecular interactions (Jasinski et al., 2010).
将来の方向性
The future directions for “1-Chloro-2-(3-chloropropyl)benzene” could involve further exploration of its synthesis methods and reactions. Designing a multistep synthesis requires an analytical mind and an ability to think logically, as well as a knowledge of organic reactions . The best way to become an expert in designing such syntheses is to get lots of practice by doing plenty of problems .
特性
IUPAC Name |
1-chloro-2-(3-chloropropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHRPAULDQGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(3-chloropropyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)



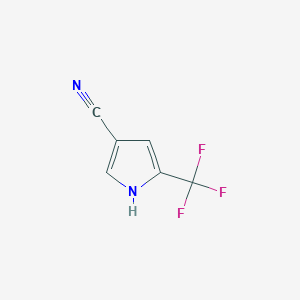
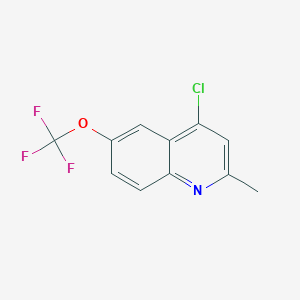
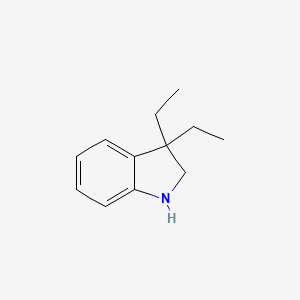
![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)
![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)
